2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)
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Overview
Description
2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C21H24O4. It is a type of epoxy resin known for its excellent adhesive properties and chemical resistance. This compound is widely used in various industrial applications, including coatings, adhesives, and composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and removal of by-products to maintain the reaction equilibrium .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create high-performance materials.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable and inert matrices.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reaction of its epoxide groups with various nucleophiles. This reaction leads to the formation of covalent bonds, which contribute to the compound’s adhesive properties and chemical resistance. The molecular targets include hydroxyl, amine, and thiol groups present in the substrates .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[(1,4-Butanediylbis(oxymethylene)]bis(oxirane)
Uniqueness
Compared to similar compounds, 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) exhibits superior adhesive properties and chemical resistance. Its unique molecular structure allows for the formation of highly stable and durable materials, making it a preferred choice in various industrial applications .
Properties
CAS No. |
64777-15-7 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-[[2-methyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H16O4/c1-9-4-10(14-5-11-6-15-11)2-3-13(9)17-8-12-7-16-12/h2-4,11-12H,5-8H2,1H3 |
InChI Key |
LRVJEADXJYKWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
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